molecular formula C8H14Cl2N2 B3153494 N,N'-Dimethylbenzene-1,2-diamine dihydrochloride CAS No. 75960-46-2

N,N'-Dimethylbenzene-1,2-diamine dihydrochloride

Cat. No.: B3153494
CAS No.: 75960-46-2
M. Wt: 209.11 g/mol
InChI Key: JCJGHUBKJYQXTK-UHFFFAOYSA-N
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Description

N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is an organic compound with the chemical formula C8H13ClN2. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its ability to act as a catalyst and a functional reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride typically involves the nitration of benzene to produce nitrobenzene, followed by the reduction of nitrobenzene to form the desired diamine compound. The final step involves the methylation of the diamine to produce N,N’-Dimethylbenzene-1,2-diamine, which is then converted to its dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, amines, and substituted benzene derivatives .

Scientific Research Applications

N,N’-Dimethylbenzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. It interacts with molecular targets through its amino groups, facilitating various chemical transformations. The pathways involved include electron transfer and nucleophilic substitution .

Comparison with Similar Compounds

  • N,N-Dimethylbenzene-1,2-diamine
  • N,N-Dimethyl-p-phenylenediamine
  • N-Methyl-1,2-benzenediamine

Comparison: N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and reactivity in aqueous solutions. Compared to similar compounds, it offers better stability and efficiency in catalyzing reactions .

Properties

IUPAC Name

1-N,2-N-dimethylbenzene-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h3-6,9-10H,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJGHUBKJYQXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1NC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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